![molecular formula C17H13ClN4O B13129343 1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline CAS No. 138679-22-8](/img/structure/B13129343.png)
1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The structure of this compound features a triazole ring fused with a quinoxaline moiety, which is further substituted with a 4-chlorophenyl group and an ethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline typically involves the following steps :
Formation of Quinoxaline Core: The quinoxaline core is synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic conditions.
Formation of Triazole Ring: The quinoxaline derivative is then reacted with hydrazine derivatives to form the triazole ring. This step often involves cyclization reactions under reflux conditions.
Substitution Reactions: The final compound is obtained by introducing the 4-chlorophenyl and ethoxy groups through nucleophilic substitution reactions. Common reagents include 4-chlorobenzyl chloride and ethyl iodide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline N-oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazole or quinoxaline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, amine derivatives, and various substituted triazoloquinoxalines .
Scientific Research Applications
1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline involves several pathways:
DNA Intercalation: The compound intercalates into DNA, disrupting the DNA structure and inhibiting replication and transcription.
Apoptosis Induction: It upregulates pro-apoptotic proteins like BAX and caspases while downregulating anti-apoptotic proteins like Bcl-2, leading to programmed cell death.
Receptor Antagonism: Acts as an antagonist to A2B receptors, which are involved in tumor growth and metastasis.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline can be compared with other similar compounds:
1,2,4-Triazolo[4,3-c]quinazolines: These compounds also exhibit anticancer activity but may have different molecular targets and pathways.
Quinoxaline Derivatives: Compounds like Olaquindox and Echinomycin are used as antibiotics and have different biological activities.
List of Similar Compounds
- 1,2,4-Triazolo[4,3-c]quinazolines
- Olaquindox
- Echinomycin
- Atinoleutin
- Levomycin
- Carbadox
Properties
CAS No. |
138679-22-8 |
|---|---|
Molecular Formula |
C17H13ClN4O |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-a]quinoxaline |
InChI |
InChI=1S/C17H13ClN4O/c1-2-23-17-16-21-20-15(11-7-9-12(18)10-8-11)22(16)14-6-4-3-5-13(14)19-17/h3-10H,2H2,1H3 |
InChI Key |
OUQRTMUWPRZITR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2N3C1=NN=C3C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


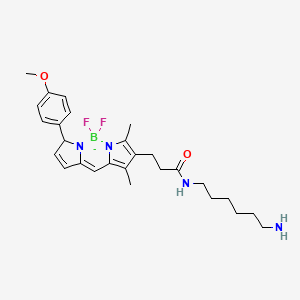
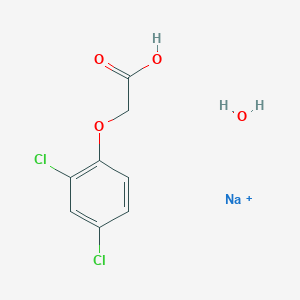
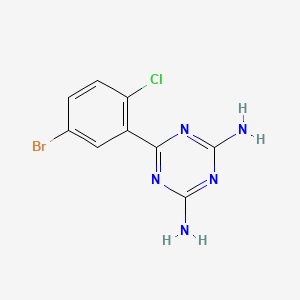
![tert-butyl (2aR,7bR)-1,2,2a,7b-tetrahydroazeto[3,2-b]indole-3-carboxylate](/img/structure/B13129283.png)
![1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione](/img/structure/B13129291.png)
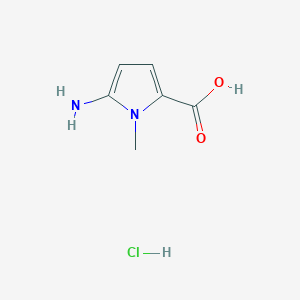
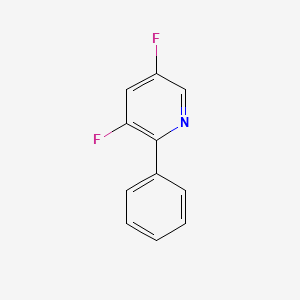
![2-Bromothieno[2,3-c]pyridin-7-amine](/img/structure/B13129307.png)
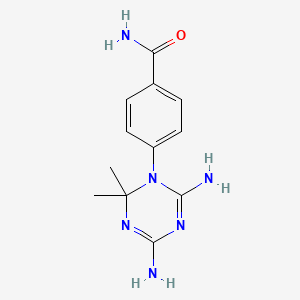
![[5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride](/img/structure/B13129313.png)
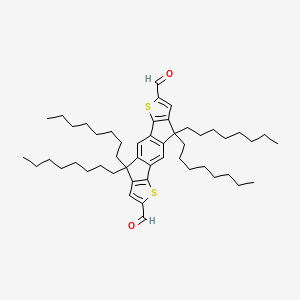

![3-Butynoicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-,(2R)-](/img/structure/B13129330.png)
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13129338.png)
